molecular formula C6H16NO3P B1141631 (1-Amino-1,3-dimethylbutyl)phosphonic acid CAS No. 125078-18-4

(1-Amino-1,3-dimethylbutyl)phosphonic acid

Cat. No.: B1141631
CAS No.: 125078-18-4
M. Wt: 181.17
InChI Key:
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Description

(1-Amino-1,3-dimethylbutyl)phosphonic acid is a chemical compound with the molecular formula C6H16NO3P and a molecular weight of 181.17 g/mol . This compound is characterized by the presence of an amino group, a phosphonic acid group, and a branched alkyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1,3-dimethylbutyl)phosphonic acid typically involves the reaction of appropriate alkyl halides with phosphorous acid derivatives. One common method is the reaction of 1,3-dimethylbutylamine with phosphorous acid under controlled conditions to yield the desired phosphonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1,3-dimethylbutyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include oxo derivatives, phosphine derivatives, and substituted amino derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1-Amino-1,3-dimethylbutyl)phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the phosphonic acid group can chelate metal ions and participate in coordination chemistry . These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Amino-1,3-dimethylbutyl)phosphonic acid is unique due to its branched alkyl chain, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where other phosphonic acids may not be as effective .

Properties

IUPAC Name

(2-amino-4-methylpentan-2-yl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P.H2O/c1-5(2)4-6(3,7)11(8,9)10;/h5H,4,7H2,1-3H3,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJBICIXCAFUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(N)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693837
Record name (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125078-18-4
Record name (2-Amino-4-methylpentan-2-yl)phosphonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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